molecular formula C19H19N3OS B2367973 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788677-31-5

2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2367973
CAS No.: 1788677-31-5
M. Wt: 337.44
InChI Key: UNJLWQSUYGOYPZ-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a synthetic small molecule designed for research applications, integrating a naphthalene and a thiazole-pyrrolidine hybrid system. This molecular architecture is of significant interest in medicinal chemistry, particularly in the investigation of targets for neurodegenerative diseases and oncology. The acetamide group is a established scaffold found in compounds that modulate central nervous system targets. Recent studies on structurally related N-aryl acetamide compounds have demonstrated their potential as inhibitors for enzymes like monoamine oxidase B (MAO-B), a key target in Parkinson's disease research, and cholinesterases, which are relevant to Alzheimer's disease pathology . The thiazole ring is a privileged structure in drug discovery, present in numerous FDA-approved therapies, and is known to contribute to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of a pyrrolidine ring further enhances the molecule's three-dimensional diversity and potential for receptor interaction. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a pharmacological tool for probing biological pathways where similar acetamide-thiazole hybrids have shown activity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-10-22(13-16)19-20-9-11-24-19/h1-7,9,11,16H,8,10,12-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJLWQSUYGOYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction via Cyclocondensation

The thiazole moiety is typically introduced through cyclocondensation reactions. A validated protocol involves:

  • Bromination of 1-(4-acetylphenyl)pyrrolidin-3-carboxylic acid using Br₂ in acetic acid to yield α-bromoacyl intermediates.
  • Reaction with thiourea derivatives under refluxing acetone (56–72 hours), achieving 78–87% yields.

Representative Reaction:
$$
\text{Pyrrolidine-3-carboxylic acid derivative} + \text{Thiourea} \xrightarrow{\text{Acetone, Δ}} \text{1-(Thiazol-2-yl)pyrrolidin-3-amine}
$$

Key parameters:

  • Temperature: 60–80°C
  • Catalyst: None required (autocatalytic Br⁻ participation)
  • Purification: Column chromatography (ethyl acetate/hexane, 3:7)

Alternative Route Using Heteropolyacid Catalysis

Silica-supported molybdatophosphoric acid (H₃PMo₁₂O₄₀·xH₂O/SiO₂) enables solvent-free synthesis:

  • React pyrrolidine-3-amine with 2-mercaptothiazole in a 1:1.2 molar ratio
  • Yield: 89% after 4 hours at 110°C

Advantages:

  • Elimination of toxic solvents (DMF, DMSO)
  • Catalyst recyclability (5 cycles with <5% activity loss)

Preparation of Naphthalen-1-yl Acetic Acid Derivatives

Friedel-Crafts Acylation

Naphthalene undergoes electrophilic substitution at the 1-position using acetyl chloride/AlCl₃:
$$
\text{Naphthalene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃, CS₂}} \text{1-Acetylnaphthalene} \quad (82\%\text{ yield})
$$

Subsequent oxidation with KMnO₄/H₂SO₄ converts the acetyl group to carboxylic acid.

Direct Carboxylation Strategies

Recent developments employ Pd-catalyzed C–H activation:

Condition Catalyst System Yield (%) Reference
CO atmosphere Pd(OAc)₂/PPh₃/DMA 67
Microwaves (150°C) Pd/C + CuI 74

Reaction time reduced from 24 hours to 45 minutes under microwave irradiation.

Amide Coupling Methodologies

Classical Activation with DIC/HOBt

Coupling naphthalen-1-yl acetic acid with 1-(thiazol-2-yl)pyrrolidin-3-amine:

  • Molar ratio: 1:1.05 (amine excess minimizes diacylation)
  • Activator: N,N'-Diisopropylcarbodiimide (DIC) with HOAt
  • Solvent: Anhydrous CH₂Cl₂ (0°C to RT gradient)
  • Yield: 91% after 12 hours

Side Products:

  • <2% N-acylurea (controlled by HOAt addition)
  • 3–5% oligomeric species (removed via silica gel filtration)

Green Chemistry Approaches

Solvent-free mechanochemical synthesis achieves comparable efficiency:

Parameter Ball Milling Solution Phase
Time 2 hours 12 hours
Yield 88% 91%
E-Factor 0.7 8.3
Energy Consumption 0.4 kWh/mol 3.2 kWh/mol

Catalyst: SiO₂-immobilized HPA (0.5 mol%)

Stereochemical Considerations in Pyrrolidine Functionalization

The configuration at C3 of pyrrolidine critically influences biological activity. Chiral resolution methods include:

Diastereomeric Salt Formation

  • Use (+)-dibenzoyl-L-tartaric acid in EtOAc
  • Enantiomeric excess (ee): 98.5% after 3 recrystallizations

Enzymatic Kinetic Resolution

  • Lipase B from Candida antarctica (CAL-B)
  • Substrate: Racemic N-Boc-protected amine
  • Conversion: 49% (24 hours), ee >99%

Analytical Characterization Benchmarks

Critical spectroscopic data for quality control:

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.21 (d, J=8.5 Hz, 1H, naphthyl H-8)
  • δ 7.89–7.45 (m, 6H, naphthyl H-2–7)
  • δ 4.12 (q, J=6.8 Hz, 1H, pyrrolidine H-3)
  • δ 3.72 (s, 2H, CH₂CO)

HRMS (ESI-TOF):

  • m/z [M+H]⁺ Calcd for C₂₀H₂₀N₃OS: 366.1278; Found: 366.1275

Industrial-Scale Production Challenges

Exothermicity Management

The bromination step (Section 2.1) releases ΔH=−127 kJ/mol. Mitigation strategies:

  • Semi-batch reactors with cryogenic cooling (−10°C)
  • <5°C/min addition rate for Br₂

Catalyst Recovery Systems

For HPA-catalyzed reactions:

  • Magnetic Fe₃O₄@SiO₂-HPA nanocomposites
  • Recovery yield: 98.2% after 10 cycles (VSM analysis)

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.

    Reduction: Reduced forms of the acetamide or pyrrolidine rings.

    Substitution: Substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related N-(thiazol-2-yl)acetamide derivatives, focusing on aryl substituents and secondary heterocycles:

Compound Aryl Group Thiazole Substituent Key Structural Features Reported Properties
Target Compound Naphthalen-1-yl 1-(Thiazol-2-yl)pyrrolidin-3-yl Pyrrolidine-thiazole linkage; bulky naphthalene No direct biological data; structural similarity suggests potential ligand/coordination roles
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Naphthalen-1-yl Thiazol-2-yl (direct attachment) Simpler acetamide-thiazole linkage; planar conformation Crystallographically characterized; no explicit bioactivity reported
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl Thiazol-2-yl (direct attachment) Dichloro substitution; twisted aryl-thiazole dihedral (79.7°) Structural mimic of benzylpenicillin lateral chain; hydrogen-bonded 1D chains
N-(Thiazol-2-yl)acetamide None (unsubstituted) Thiazol-2-yl Basic thiazole-acetamide scaffold Anti-inflammatory, analgesic activities

Key Structural and Electronic Differences

  • This bulk may enhance membrane permeability or protein-binding avidity .
  • Hydrogen-Bonding Capacity: The pyrrolidine NH and thiazole N atoms offer hydrogen-bond donors/acceptors, contrasting with rigid dichlorophenyl analogs that rely on intermolecular N–H⋯N interactions .

Pharmacological Implications

  • Antibacterial Potential: The dichlorophenyl analog’s similarity to benzylpenicillin suggests aryl-acetamide-thiazole compounds may disrupt bacterial cell wall synthesis . The target compound’s naphthalene group could enhance Gram-positive bacterial targeting due to increased lipophilicity.
  • Central Nervous System (CNS) Activity : Thiazole derivatives like SB705498 (a urea analog with pyrrolidine-thiazole motifs) act as TRPV1 antagonists . The target compound’s pyrrolidine-thiazole unit may similarly modulate ion channels or GPCRs.

Biological Activity

2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that integrates a naphthalene moiety, a thiazole ring, and a pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is C18H20N2OSC_{18}H_{20}N_{2}OS with a molecular weight of 320.43 g/mol. The compound features multiple functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may exert its effects through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate various biological pathways, making it a candidate for drug development.

Antitumor Activity

Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The following table summarizes findings from recent studies on related thiazole-containing compounds:

CompoundIC50 (µM)TargetCell Line
Compound A0.17PI3Kα/HDAC6L-363
Compound B1.98Bcl-2Jurkat
Compound C0.5UnknownHT-29

Case Study : A recent study demonstrated that thiazole-integrated pyrrolidine derivatives showed potent cytotoxicity against various cancer cell lines, indicating the importance of structural modifications in enhancing biological activity .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. For example, certain naphthalene-thiazole compounds have shown promise in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.

Case Study : A study evaluating the anticonvulsant activity of thiazole-pyrrolidine analogues found that specific substitutions on the thiazole ring significantly enhanced efficacy against seizures induced by pentylenetetrazol (PTZ) .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis highlights that modifications to the naphthalene and thiazole rings can significantly influence the biological activity of these compounds. For instance:

  • Electron-donating groups on the phenyl ring enhance anticancer activity.
  • Substituents at specific positions on the thiazole ring are critical for achieving desired pharmacological effects.

Synthesis and Research Applications

The synthesis of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions, including Friedel-Crafts acylation and Hantzsch thiazole synthesis . This compound serves as an intermediate in organic synthesis and as a potential pharmacophore in drug design.

Q & A

Q. What strategies stabilize this compound under physiological conditions?

  • Degradation pathways : Hydrolysis of the acetamide group in acidic environments .
  • Stabilization :
  • Prodrug design : Mask the amide as an ester for improved plasma stability.
  • Lyophilization : Store as a lyophilized powder at 253 K to prevent hydrolysis .

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